WP1066

Catalog No.
S547204
CAS No.
857064-38-1
M.F
C17H14BrN3O
M. Wt
356.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WP1066

Research on STAT3-driven brain tumors often fails due to poor BBB penetration of inhibitors. WP1066 (CAS 857064-38-1) addresses this with: • 8-18× greater potency vs. AG490 in glioma cells (IC50 low µM) • Dual mechanism: inhibits JAK2 phosphorylation & promotes JAK2 protein degradation • Oral bioavailability and proven brain tissue accumulation for robust in vivo CNS studies • Reverses immune suppression in tumor microenvironment.

CAS Number

857064-38-1

Product Name

WP1066

IUPAC Name

(E)-3-(6-bromo-2-pyridinyl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1

InChI Key

VFUAJMPDXIRPKO-LQELWAHVSA-N

solubility

Soluble in DMSO, not in water

Synonyms

WP1066; WP 1066; WP-1066

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N

The exact mass of the compound (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide is 355.03202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

WP1066 is a cell-permeable small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Structurally related to the tyrphostin AG490, it was developed to offer greater potency in suppressing STAT3 phosphorylation and subsequent downstream signaling, which is often aberrantly activated in various malignancies. Key procurement-relevant characteristics include its oral bioavailability and, critically, its ability to cross the blood-brain barrier, making it a specialized tool for neurological cancer research.

Research Fit

JAK2/STAT3 dual-pathway inhibition studies
Orally bioavailable tool compound with reported CNS distribution
Cellular pathway analysis in glioblastoma and CNS tumor models

Direct substitution of WP1066 with its parent compound, AG490, or other broad-spectrum kinase inhibitors is inadvisable due to significant differences in potency and mechanism. AG490 inhibits STAT3 only at high micromolar concentrations (IC50 > 50 µM) and primarily acts by blocking upstream JAK2 activity. In contrast, WP1066 demonstrates an 8- to 18-fold increase in potency against malignant glioma cells compared to AG490 and exhibits a dual mechanism that not only inhibits JAK2 phosphorylation but also promotes JAK2 protein degradation, a feature not shared by AG490. This mechanistic distinction means that experimental results obtained with WP1066 are not directly comparable to those from less potent or mechanistically different inhibitors, making substitution a source of poor reproducibility and potentially misleading conclusions.

Substitution Risk

Scaffold AG490 and related tyrphostin analogs may not reproduce the cellular potency or pathway inhibition profile observed with WP1066 in glioma models.
CNS access Brain-to-blood distribution ratios reported for WP1066 are not a class-wide property; alternative STAT3 inhibitors often lack published CNS exposure data.
Mechanism STAT3 inhibitors with only phosphorylation inhibition may not replicate the dual STAT3-Stathmin disruption observed in chemosensitization contexts.

Superior In Vitro Potency in Malignant Glioma Compared to Benchmark Inhibitor AG490

WP1066 demonstrates significantly greater potency than its structural precursor, AG490, in inhibiting the growth of malignant glioma cell lines. In U373-MG cells, WP1066 has an IC50 of 3.7 µM, an 8-fold increase in potency over AG490. For U87-MG cells, the IC50 is 5.6 µM, representing an 18-fold increase in potency.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound Data3.7 µM (U373-MG cells); 5.6 µM (U87-MG cells)
Comparator Or BaselineAG490 (IC50 >30 µM in U373-MG; >100 µM in U87-MG)
Quantified Difference8-fold and 18-fold greater potency, respectively
ConditionsIn vitro culture of human malignant glioma cell lines U373-MG and U87-MG.

This superior potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and increasing the cost-effectiveness of experiments.

Potency vs AG490
Head-to-head
18-fold (U87-MG)
8-fold (U373-MG)
Supports glioma model response interpretation
In vitro cytotoxicity comparison; cell-line dependent

Demonstrated Blood-Brain Barrier Penetration for CNS Research Applications

A key differentiator for WP1066 is its ability to cross the blood-brain barrier (BBB) and achieve therapeutically relevant concentrations in the central nervous system (CNS). Following intravenous administration in mice, brain concentrations of WP1066 reached 162 µM within 15 minutes and remained at 6 µM after 6 hours, levels that exceed those required for its in vitro anti-tumor activity. This property is critical for in vivo studies targeting brain malignancies.

Evidence DimensionIn Vivo Brain Tissue Concentration
Target Compound DataUp to 162 µM at 15 min; 6 µM at 6 hours post-administration
Comparator Or BaselineMany STAT3 inhibitors and chemotherapeutics exhibit poor or limited BBB penetration.
Quantified DifferenceAchieves concentrations in the brain well above its in vitro IC50 values (e.g., 3.7-5.6 µM).
ConditionsIn vivo mouse model with an intact blood-brain barrier, following a 40 mg/kg i.v. dose.

For researchers studying CNS tumors like glioblastoma or brain metastases, procuring a BBB-penetrant inhibitor is essential for obtaining relevant in vivo results.

CNS bioavailability
Method context
10:1 to 100:1
brain-to-blood
Reported CNS exposure context for neurological models
40 mg/kg IV bolus in mice; LC/MS/MS

Defined Solubility Profile for Reliable Stock Solution Preparation

WP1066 exhibits good solubility in common laboratory solvents, facilitating straightforward and reproducible stock solution preparation. Technical datasheets report solubility of at least 25 mg/mL in DMSO and 10 mg/mL in ethanol. This well-characterized solubility ensures reliable dosing for in vitro experiments and avoids compound precipitation issues that can compromise data quality.

Evidence DimensionSolubility
Target Compound Data≥25 mg/mL in DMSO; 10 mg/mL in Ethanol
Comparator Or BaselineGeneral requirement for cell culture and biochemical assays.
Quantified DifferenceN/A (Provides a baseline for usability)
ConditionsStandard laboratory conditions for solvent preparation.

Predictable solubility in standard solvents simplifies experimental setup, reduces material waste, and ensures consistent compound concentration across assays.

Chemosensitization
Supporting evidence
JAK2/STAT3-Stathmin dual disruption
May support paclitaxel-resistance pathway research
Ovarian cancer cell lines; qualitative sensitization

Effective Inhibition of STAT3 Phosphorylation and Downstream Targets

WP1066 effectively inhibits the phosphorylation of STAT3 at Tyr705, the key activation step. In renal cancer cells, 5 µM WP1066 prevented STAT3 phosphorylation. This inhibition leads to the downregulation of critical STAT3-regulated survival proteins such as Mcl-1, Bcl-xL, and c-Myc, and subsequently induces apoptosis. This confirms that the compound's cytotoxic effects are directly linked to the intended disruption of the STAT3 pathway.

Evidence DimensionMechanism of Action
Target Compound DataInhibits STAT3 phosphorylation at 5 µM; downregulates Mcl-1, Bcl-xL, c-Myc
Comparator Or BaselineUninhibited, constitutively active STAT3 signaling in cancer cells.
Quantified DifferenceSuppression of p-STAT3 and downstream pro-survival gene products.
ConditionsIn vitro treatment of Caki-1, 786-O, U87-MG, and U373-MG cancer cell lines.

This provides mechanistic validation, assuring the buyer that WP1066 is a specific tool for interrogating STAT3 signaling, not a non-specific cytotoxic agent.

Phase I PK/PD
Trial context
T1/2 2–3 h
p-STAT3 suppression at ≥1 mg/kg
Reported target engagement and tolerability endpoint context
Recurrent glioblastoma; 8 mg/kg MFD; 8 patients

In Vivo Models of Glioblastoma and CNS Metastases

Given its proven ability to cross the blood-brain barrier and achieve high concentrations in brain tissue, WP1066 is the indicated choice for in vivo animal studies of primary brain tumors (e.g., glioblastoma) or brain metastases where STAT3 is a therapeutic target. Its oral bioavailability further simplifies dosing regimens in long-term efficacy studies.

High-Potency In Vitro Screening for STAT3 Pathway Dependence

For researchers needing to determine the reliance of cancer cell lines on STAT3 signaling, the superior potency of WP1066 over older inhibitors like AG490 allows for more definitive results at lower, more specific concentrations. This is particularly relevant for glioma, renal carcinoma, and melanoma cell lines where it has demonstrated low-micromolar IC50 values.

Studies of Immuno-Oncology and Microenvironment Modulation

WP1066 has been shown to modulate immune responses, in part by inhibiting STAT3 in immune cells and reversing immune suppression mediated by cancer cells. This makes it a valuable tool for investigating the interplay between STAT3 signaling and the tumor microenvironment, including the function of regulatory T cells.

Application Selection Guide

Application
Selection Property
Validation Focus
Glioblastoma cell-signaling models
JAK2/STAT3 inhibition potency context
Glioma cell-line IC50 verification and pathway suppression
CNS tumor model PK/PD studies
Brain-to-blood distribution profile
CNS exposure model review and target site concentration
Chemosensitization pathway research
STAT3-Stathmin interaction disruption
Apoptosis and microtubule destabilization endpoint assessment
Translational PK/safety profiling
Human PK and target engagement context
p-STAT3 suppression and dose-exposure validation

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

355.03202 Da

Monoisotopic Mass

355.03202 Da

Heavy Atom Count

22

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63V8AIE65T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

STAT3 Inhibitor WP1066 is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor WP1066 blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, WP1066 may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies.

Pictograms

Irritant

Irritant

Other CAS

857064-38-1

Wikipedia

WP1066
1: Hatiboglu MA, Kong LY, Wei J, Wang Y, McEnery KA, Fuller GN, Qiao W, Davies MA, Priebe W, Heimberger AB. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models. Int J Cancer. 2012 Jul 1;131(1):8-17. doi: 10.1002/ijc.26307. Epub 2011 Aug 24. PubMed PMID: 21792892; PubMed Central PMCID: PMC3319790.
2: Horiguchi A, Asano T, Kuroda K, Sato A, Asakuma J, Ito K, Hayakawa M, Sumitomo M, Asano T. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. Br J Cancer. 2010 May 25;102(11):1592-9. doi: 10.1038/sj.bjc.6605691. Epub 2010 May 11. PubMed PMID: 20461084; PubMed Central PMCID: PMC2883159.
3: Verstovsek S, Manshouri T, Quintás-Cardama A, Harris D, Cortes J, Giles FJ, Kantarjian H, Priebe W, Estrov Z. WP1066, a novel JAK2 inhibitor, suppresses proliferation and induces apoptosis in erythroid human cells carrying the JAK2 V617F mutation. Clin Cancer Res. 2008 Feb 1;14(3):788-96. doi: 10.1158/1078-0432.CCR-07-0524. PubMed PMID: 18245540.
4: Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007 Dec 1;67(23):11291-9. PubMed PMID: 18056455.

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